molecular formula C11H15NOS B5680553 acetamide,N-(2,5-dimethylphenyl)-2-(methylthio)-

acetamide,N-(2,5-dimethylphenyl)-2-(methylthio)-

Cat. No.: B5680553
M. Wt: 209.31 g/mol
InChI Key: GEUIVPDVDLVBGL-UHFFFAOYSA-N
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Description

Acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- is an organic compound with a complex structure It is characterized by the presence of an acetamide group, a dimethylphenyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- typically involves the reaction of 2,5-dimethylphenylamine with acetic anhydride and methylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium.

    Reduction: Lithium aluminum hydride; conditions include anhydrous solvents like ether.

    Substitution: Various nucleophiles; conditions depend on the nucleophile and the desired product.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as thiols or amines.

Scientific Research Applications

Acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2,5-dimethylphenyl)-: Similar structure but lacks the methylthio group.

    Acetamide, N-(2,5-dimethylphenyl)-2-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

Acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8-4-5-9(2)10(6-8)12-11(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUIVPDVDLVBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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